1-Bromo-2-(difluoromethyl)-4-methoxybenzene
CAS No.: 1214329-81-3
Cat. No.: VC0087695
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.044
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214329-81-3 |
|---|---|
| Molecular Formula | C8H7BrF2O |
| Molecular Weight | 237.044 |
| IUPAC Name | 1-bromo-2-(difluoromethyl)-4-methoxybenzene |
| Standard InChI | InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |
| Standard InChI Key | RHSFDVRQELWSHQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(F)F |
Introduction
1-Bromo-2-(difluoromethyl)-4-methoxybenzene is an organic compound with a molecular formula of C8H7BrF2O and a molecular weight of approximately 237.04 g/mol . It features a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. This unique arrangement of functional groups contributes to its distinct chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals and materials science.
Synthesis and Applications
The synthesis of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene typically involves several key steps, although detailed synthesis protocols are not widely documented in scientific literature. This compound is available from various chemical suppliers, suggesting its potential use in research applications, particularly in the development of pharmaceuticals and materials .
Safety and Handling
1-Bromo-2-(difluoromethyl)-4-methoxybenzene is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, causing skin irritation and serious eye irritation. It may also cause respiratory irritation .
| Hazard Statement | Description |
|---|---|
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-methoxybenzene can be compared with other halogenated aromatic compounds, such as 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene and 1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene. These compounds differ in their halogen substituents and positional isomers, affecting their reactivity and potential applications.
| Compound Name | Chemical Formula | Key Feature |
|---|---|---|
| 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | C8H7BrF2O | Bromine, difluoromethyl, methoxy groups |
| 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene | C8H6BrClF2O | Chlorine instead of another halogen |
| 1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene | C8H6BrF3O | Fluoro substituent instead of methoxy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume